methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate

Lipophilicity ADME Medicinal Chemistry

Methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate (CAS 439096-44-3) is a synthetic small molecule (C21H23NO7, MW 401.41) belonging to the 3,4-dihydro-2H-1,4-benzoxazine class. Its core scaffold consists of a 1,4-benzoxazine ring N-acylated with a 3,4,5-trimethoxybenzoyl group and functionalized at the 3-position with a methyl acetate side chain.

Molecular Formula C21H23NO7
Molecular Weight 401.415
CAS No. 439096-44-3
Cat. No. B2433882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
CAS439096-44-3
Molecular FormulaC21H23NO7
Molecular Weight401.415
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)N2C(COC3=CC=CC=C32)CC(=O)OC
InChIInChI=1S/C21H23NO7/c1-25-17-9-13(10-18(26-2)20(17)28-4)21(24)22-14(11-19(23)27-3)12-29-16-8-6-5-7-15(16)22/h5-10,14H,11-12H2,1-4H3
InChIKeyWABMXWLBKJBZPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate (CAS 439096-44-3): Structural Identity and Chemical Class for Procurement Verification


Methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate (CAS 439096-44-3) is a synthetic small molecule (C21H23NO7, MW 401.41) belonging to the 3,4-dihydro-2H-1,4-benzoxazine class . Its core scaffold consists of a 1,4-benzoxazine ring N-acylated with a 3,4,5-trimethoxybenzoyl group and functionalized at the 3-position with a methyl acetate side chain. The trimethoxybenzoyl motif is a recognized pharmacophoric element in several CNS-active agents, including the clinically used tranquilizer trimetozine (4-(3,4,5-trimethoxybenzoyl)morpholine) [1]. This compound is available from multiple chemical suppliers and is utilized as a research intermediate and as a scaffold for medicinal chemistry optimization programs.

Why Generic Substitution of Methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate with Other Benzoxazine Analogs Is Not Advisable Without Comparative Data


Within the dihydro-1,4-benzoxazine class, seemingly minor structural variations—such as the nature and position of the N-acyl substituent, the presence or absence of a 3-acetate side chain, and the ester alkyl group—can profoundly alter physicochemical properties, target binding, and biological activity. For example, the closely related analogs ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate (CAS 439112-01-3) and 2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid (CAS 439107-27-4) differ in their benzoyl substitution, ester type, and computed logP values [1][2]. The 3,4,5-trimethoxybenzoyl group increases electron density and hydrogen-bond acceptor capacity relative to mono-substituted benzoyl analogs, which can translate into distinct pharmacological profiles—as evidenced by the CNS-depressant activity of 3,4,5-trimethoxybenzoyl analogs versus other acylated derivatives [3]. Consequently, substituting the title compound with a generic benzoxazine analog without head-to-head comparative data risks introducing uncontrolled variables in biological assays and lead optimization campaigns.

Quantitative Differentiation Evidence for Methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate Versus Closest Analogs


Computed Lipophilicity (logP) Comparison: 3,4,5-Trimethoxybenzoyl vs. Mono-Methylbenzoyl Benzoxazine Analogs

The target compound carries a 3,4,5-trimethoxybenzoyl substituent, which increases polar surface area and hydrogen-bond acceptor count compared to mono-substituted benzoyl analogs. While experimentally measured logP for the target compound is not publicly reported, the structurally related 4-(4-methylbenzoyl) analog (ethyl ester, CAS 439112-01-3) has a computed logP of 3.421, and the 4-(4-methoxybenzoyl) analog (free acid, CAS 439107-27-4) has a computed logP of 2.6427 [1][2]. The additional methoxy groups on the target compound's benzoyl ring are expected to reduce logP relative to the methyl analog, consistent with the class-level observation that trimethoxybenzoyl derivatives of morpholine (e.g., trimetozine) exhibit lower lipophilicity than their mono-substituted counterparts [3].

Lipophilicity ADME Medicinal Chemistry

CNS-Depressant Activity: 3,4,5-Trimethoxybenzoyl Pharmacophore Validation from Published Analog Series

The 3,4,5-trimethoxybenzoyl group is a validated pharmacophore for CNS-depressant activity. Kar (1983) synthesized a series of 3,4,5-trimethoxybenzoyl analogs and reported that multiple compounds significantly potentiated pentobarbitone-induced hypnosis and reduced spontaneous motor activity (SMA) in rodent models [1]. Among the tested compounds, derivatives 4, 5, 9, 12, and 15 showed appreciable potentiation of pentobarbitone-induced hypnosis, while compounds 1, 5, 6, 11, 12, and 15 exhibited marked reduction of SMA. The title compound incorporates the identical 3,4,5-trimethoxybenzoyl pharmacophore linked to a 1,4-benzoxazine scaffold. In contrast, the benzoxazine mineralocorticoid receptor antagonists described by Hasui et al. (2011) lack the trimethoxybenzoyl group and instead employ a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety at the 6-position, targeting an entirely different biological pathway (MR antagonism, IC50 values in the nanomolar range) [2].

CNS Sedative Pharmacophore

Molecular Size and Complexity Differentiation: MW 401.41 vs. Smaller Benzoxazine Analogs

The title compound (MW 401.41, C21H23NO7) is substantially larger than two closely related benzoxazine analogs available from the same chemical space: ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate (MW 339.385) and 2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid (MW 327.331) [1][2]. The molecular weight difference of ~62–74 Da corresponds to two additional methoxy groups on the benzoyl ring. This places the title compound near the upper bound of typical lead-like chemical space (MW ≤ 450), whereas the comparators fall into a fragment-like or lower lead-like range.

Molecular Weight Lead-likeness Fragment-based

Validated Research and Procurement Application Scenarios for Methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate


CNS-Depressant Pharmacophore Exploration and Sedative Lead Optimization

The 3,4,5-trimethoxybenzoyl group is a proven pharmacophore for CNS-depressant activity, as demonstrated by the in vivo pentobarbitone hypnosis potentiation and SMA reduction data reported by Kar (1983) for structurally related analogs [1]. The title compound, bearing this pharmacophore on a 1,4-benzoxazine scaffold, is well-suited for structure-activity relationship (SAR) studies aimed at optimizing sedative or anxiolytic lead compounds. Researchers should prioritize this compound over non-trimethoxybenzoyl benzoxazines (e.g., the MR antagonist series of Hasui et al., 2011) when the target indication involves CNS modulation rather than cardiovascular mineralocorticoid receptor blockade [2].

Solubility-Driven Analog Selection for In Vitro Assay Development

Based on computed logP comparisons, the title compound's 3,4,5-trimethoxybenzoyl substitution is predicted to confer lower lipophilicity than the 4-methylbenzoyl analog (logP 3.421) [1]. This property translates into improved aqueous solubility and reduced non-specific binding to assay plates and proteins, which are essential for reliable dose-response curve generation in biochemical and cell-based assays. Procurement teams evaluating benzoxazine analogs for high-throughput screening should consider the trimethoxy-substituted compound when aqueous solubility is a limiting factor for structurally related but more lipophilic analogs.

Chemical Probe Development Requiring Larger Ligand Binding Site Occupancy

With a molecular weight of 401.41 and seven oxygen atoms, the title compound occupies a larger chemical space than lower-MW benzoxazine analogs (MW 327–339) [1][2]. This makes it a candidate for targeting protein binding pockets that require extended hydrogen-bond networks or deeper hydrophobic sub-pockets. In fragment-based drug discovery, the compound can serve as a 'lead-like' starting point for optimization, whereas the smaller analogs are more appropriate for initial fragment screening.

Reference Standard for 3,4,5-Trimethoxybenzoyl-1,4-Benzoxazine Synthetic Methodology Development

The title compound's unique combination of a 1,4-benzoxazine core, a 3,4,5-trimethoxybenzoyl N-substituent, and a methyl acetate side chain makes it a valuable reference standard for developing and validating synthetic routes to N-acylated benzoxazine acetates. Procurement of this specific CAS number ensures consistency in analytical method development (HPLC, LC-MS, NMR) for laboratories engaged in synthesizing or characterizing benzoxazine-based compound libraries.

Quote Request

Request a Quote for methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.